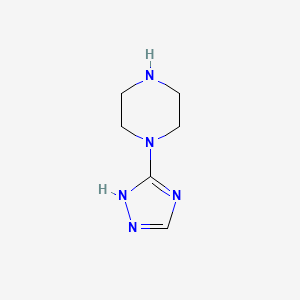

1-(1H-1,2,4-triazol-5-yl)piperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWXOGAYHSEQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622619 | |

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74964-11-7 | |

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 1h 1,2,4 Triazol 5 Yl Piperazine Derivatives

General Synthetic Approaches to 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole ring is a fundamental component of numerous biologically active compounds. Its synthesis has been extensively studied, leading to a variety of reliable methods.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is typically achieved through cyclization reactions involving precursors that contain the necessary nitrogen and carbon atoms. Common methods include:

From Hydrazines and Carboxylic Acid Derivatives: One of the most fundamental approaches involves the condensation of hydrazines or their derivatives with compounds containing a single carbon atom, such as formamide (B127407). organic-chemistry.org

From Amidines and Hydrazines: A versatile one-pot, two-step procedure involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.govfrontiersin.org This method is noted for its high regioselectivity and tolerance of various functional groups. frontiersin.org The reaction likely proceeds through an acylamidine intermediate, which then reacts with hydrazine (B178648) to form an amidrazone that subsequently cyclizes. nih.gov

From Nitriles: Nitriles serve as valuable starting materials for triazole synthesis. One approach involves the copper-catalyzed reaction of nitriles with hydroxylamine (B1172632), which proceeds through an amidoxime (B1450833) intermediate, followed by reaction with a second nitrile and intramolecular cyclization. isres.orgnih.gov Another method utilizes the reaction of nitriles with hydrazines to generate 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net

From Thiazolones: A catalyst-free approach involves the ring opening of an arylidene thiazolone with a hydrazine, followed by intramolecular cyclization to yield a functionalized 1,2,4-triazole. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazoles, offering significant advantages over conventional heating methods. nih.govrsc.org Key benefits include drastically reduced reaction times, improved yields, and often milder reaction conditions. organic-chemistry.orgnih.gov

For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can be achieved in just 10 minutes at 160°C under microwave irradiation, with yields ranging from 54–81%, in a catalyst-free, one-pot reaction. organic-chemistry.org Similarly, piperazine-azole-fluoroquinolone based 1,2,4-triazole derivatives have been synthesized under microwave irradiation in 30 minutes with a 96% yield, a significant improvement from the 27 hours required with conventional heating. nih.gov The efficiency of MAOS is further demonstrated in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, which can be completed in one minute with an 85% yield, compared to over four hours conventionally. nih.gov

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazines and Formamide | Microwave | 10 min | 54-81 | organic-chemistry.org |

| Amide Derivatives and Hydrazines | Conventional | >4.0 h | - | nih.gov |

| Amide Derivatives and Hydrazines | Microwave | 1 min | 85 | nih.gov |

| Piperazine-azole-fluoroquinolone precursors | Conventional | 27 h | - | nih.gov |

| Piperazine-azole-fluoroquinolone precursors | Microwave | 30 min | 96 | nih.gov |

"One-Pot" Synthesis Techniques for 1,2,4-Triazole Intermediates

"One-pot" reactions offer a streamlined approach to synthesizing complex molecules by performing multiple reaction steps in a single vessel, which avoids the need for isolating intermediates. This strategy is highly efficient for creating 1,2,4-triazole derivatives.

A prominent example is the three-component, one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from amidines, carboxylic acids, and hydrazines. nih.govisres.org This method utilizes standard peptide coupling reagents like HATU. nih.govisres.org Another efficient one-pot approach involves the condensation of an acyl hydrazide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by the addition of an amine in refluxing acetic acid to furnish the 1,2,4-triazole core. researchgate.net Copper-catalyzed one-pot methods have also been developed, for example, using nitriles and hydroxylamine hydrochloride as starting materials. isres.orgnih.gov

| Starting Materials | Key Reagents/Catalysts | Substitution Pattern | Reference |

|---|---|---|---|

| Amidines, Carboxylic Acids, Hydrazines | HATU, DIPEA | 1,3,5-trisubstituted | nih.govisres.org |

| Acyl Hydrazides, DMF-DMA, Amines | Acetic Acid | 1,3,5-trisubstituted | researchgate.net |

| Nitriles, Hydroxylamine hydrochloride | Cu(OAc)₂ | Disubstituted | isres.orgnih.gov |

| Aldehydes, Cyanamide | NBS (oxidant) | - | isres.org |

Introduction of the Piperazine (B1678402) Moiety into Triazole Structures

Once the triazole scaffold is accessible, the next critical step is the incorporation of the piperazine ring, a common pharmacophore that can modulate a compound's physicochemical properties and biological activity.

Strategies for C-N Bond Formation with Piperazine

The key step in synthesizing 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives is the formation of a carbon-nitrogen (C-N) bond between the triazole ring and the piperazine nitrogen. A common strategy involves the reaction of a suitably activated triazole precursor with piperazine.

One reported method involves the condensation between t-butyl-1-cyanopiperazine carboxylate and a substituted benzohydrazide. nih.gov This reaction, performed under microwave irradiation, directly yields a 3,5-disubstituted-1,2,4-triazole where one of the substituents is the piperazine moiety. nih.gov This approach builds the triazole ring and introduces the piperazine in a single key step.

Another general strategy would involve nucleophilic aromatic substitution (SNAr) on a triazole ring bearing a good leaving group (e.g., a halogen or a sulfonyl group) at the 5-position. Piperazine, acting as a nucleophile, can displace the leaving group to form the desired C-N bond. The synthesis of various 1,2,4-triazole-piperazine hybrids has been reported, implying the utility of such C-N bond-forming reactions. nih.gov

Functionalization of the Piperazine Ring

After the piperazine moiety has been attached to the 1,2,4-triazole core, its non-triazole-bound nitrogen atom provides a convenient handle for further chemical modification. This allows for the synthesis of a diverse library of compounds from a common intermediate.

Common derivatization strategies include:

Acylation and Sulfonylation: The secondary amine of the piperazine ring can readily react with various acylating or sulfonylating agents. For example, derivatives have been prepared by reacting the piperazine-triazole core with different benzoyl chlorides, leading to a series of N-benzoylpiperazine analogs. nih.gov

Formation of Amides and Ureas: The piperazine nitrogen can be converted into amide or urea (B33335) functionalities. nih.gov This is a versatile method for introducing a wide range of substituents and modulating properties such as hydrogen bonding capacity.

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the piperazine nitrogen, further expanding the structural diversity of the synthesized derivatives.

These derivatization reactions are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of this compound-based compounds for various applications. nih.gov

Advanced Derivatization of this compound

The scaffold of this compound presents a versatile platform for extensive chemical modification. Advanced derivatization strategies capitalize on the reactivity of both the 1,2,4-triazole and piperazine rings to generate a diverse library of analogues. These strategies are primarily focused on three areas: modifying the triazole ring, varying substituents on the piperazine nitrogens, and integrating the core structure into larger, hybrid molecular frameworks.

Modification of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring of the parent compound offers several sites for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's properties. Research has explored substitutions at different positions of the triazole ring to synthesize novel derivatives.

One key modification involves the introduction of a nitro group, a potent electron-withdrawing group, onto the triazole ring. For instance, 3-nitro-1H-1,2,4-triazole-based piperazines have been synthesized and studied. nih.gov This substitution significantly alters the electronic properties of the triazole moiety. Another approach focuses on introducing an amino group. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through pathways involving the reaction of N-guanidinosuccinimide with amines or by reacting N-arylsuccinimides with aminoguanidine (B1677879) hydrochloride. rsc.org

Furthermore, the triazole ring can be part of a larger fused heterocyclic system. Various synthetic methods have been developed for creating fused 1,2,4-triazole derivatives, such as pyrazolo[5,1-c] nih.govnih.govorganic-chemistry.orgtriazoles and nih.govnih.govorganic-chemistry.orgtriazolo[1,5-b] nih.govnih.govnih.govorganic-chemistry.orgtetrazines. researchgate.netnih.gov These synthetic strategies often involve the cyclization of appropriately substituted precursor molecules. researchgate.netnih.govresearchgate.net For example, a practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles involves reacting oxamide-derived amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org

The table below summarizes representative modifications on the 1,2,4-triazole ring.

| Modification Type | Example Derivative Structure | Synthetic Precursors | Reference |

| Nitro Substitution | 3-Nitro-1H-1,2,4-triazole linked to a substituted piperazine | 3-nitro-1H-1,2,4-triazole, substituted piperazines | nih.gov |

| Amino Substitution | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Succinic anhydride, aminoguanidine hydrochloride, various amines | rsc.org |

| Thiol Substitution | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Hydrazide compounds, aryl isothiocyanates | mdpi.com |

Substituent Variations on the Piperazine Nitrogen Atoms

The secondary amine on the piperazine ring (at the N4 position) is a prime site for derivatization, enabling the introduction of a vast array of substituents through N-alkylation or N-arylation reactions. These modifications are crucial for exploring structure-activity relationships.

A common strategy involves the attachment of substituted aryl or benzyl (B1604629) groups. For example, a series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols were synthesized to explore their potential as antifungal agents. nih.gov Similarly, research into trypanocidal agents led to the synthesis of nitrotriazole-based piperazines where the piperazine nitrogen is attached to substituted phenyl or benzyl groups. nih.gov Studies have shown that electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the phenyl ring can enhance activity compared to electron-donating groups (e.g., methyl, methoxy). nih.gov

Another approach involves linking various heterocyclic rings to the piperazine nitrogen, either directly or via a linker. nih.gov This includes the introduction of moieties like substituted indoles, indazoles, and benzo[b]thiophenes, often connected through an amide or methylene (B1212753) linker. nih.gov The synthesis of S- and N-alkyl piperazine-substituted isomers of 1,2,4-triazoles has also been reported, where 1-(3-chloropropyl)-4-substituted cyclicamines are reacted with 5-substituted nih.govnih.govorganic-chemistry.orgtriazole-3-thiones. researchgate.net

The table below showcases various substituent patterns on the piperazine nitrogen.

| Substituent Class | Example Derivative | Synthetic Approach | Reference |

| Substituted Phenyl | 1-Phenyl-piperazines with para- or meta-substituents (e.g., -Cl, -CF3) | Reaction of nitrotriazole with appropriately substituted 1-phenylpiperazines | nih.gov |

| Substituted Benzyl | 1-(4-Substituted benzyl-1-piperazinyl) derivatives | Reaction with substituted benzyl halides | nih.gov |

| Heterocyclic Rings | Piperazines N-substituted with indole (B1671886), indazole, or benzo[b]thiophene via linkers | Coupling of the piperazine with the corresponding heterocyclic moiety | nih.gov |

| Alkyl Chains | 3-[3-[4-(Substituted)-1-cyclicamine]propyl]thio-5-substituted nih.govnih.govorganic-chemistry.orgtriazoles | Reaction of 1-(3-chloropropyl)-4-substituted cyclicamines with triazole-thiones | researchgate.net |

Integration of Hybrid Molecular Frameworks

A sophisticated derivatization strategy involves the integration of the this compound core into larger, hybrid molecular structures. This approach, often termed molecular hybridization, aims to combine the pharmacophoric features of the parent molecule with other biologically active scaffolds to create novel compounds with potentially synergistic or enhanced activities.

One prominent method for creating such hybrids is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This has been employed to synthesize novel 1,2,3-triazole-containing hybrids. nih.govmdpi.com For instance, an alkyne-functionalized pyrazolo- nih.govnih.govorganic-chemistry.org-triazole hybrid was reacted with various aryl azides to produce a library of complex molecules. mdpi.com In another example, a piperazine scaffold was functionalized with a propargyl group and then reacted with azides to form 1,2,3-triazole-tethered conjugates. nih.gov

Hybrid molecules have also been constructed by fusing the 1,2,4-triazole ring with other heterocyclic systems. Research has demonstrated the synthesis of molecules combining 1,2,4-triazole and pyrazole (B372694) frameworks to create new materials. rsc.org Another example is the synthesis of hybrids containing both 1,2,4-triazole and indole moieties. researchgate.net These complex structures are designed to interact with multiple biological targets or to present a unique three-dimensional arrangement of functional groups. The synthesis of these molecules often involves multi-step reaction sequences. nih.govmdpi.comnih.gov

The table below illustrates examples of hybrid molecular frameworks incorporating the this compound motif.

| Hybrid Type | Example Hybrid Structure | Key Synthetic Reaction | Reference |

| 1,2,3-Triazole Hybrids | Pyrazole- nih.govnih.govorganic-chemistry.org-triazole- nih.govnih.govnih.gov-triazole hybrids | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | mdpi.com |

| Nitroimidazole Hybrids | 4-Nitroimidazole-piperazinyl tagged 1,2,3-triazoles | Click chemistry | nih.gov |

| Fused Heterocycles | 3,5-bis(3-amine-4H-1,2,4-triazole)-1H-pyrazole | Multi-step synthesis involving cyclization | rsc.org |

| Indole Hybrids | Indole/1,2,4-triazole hybrids | Multi-step synthesis | researchgate.net |

Structure Activity Relationship Sar Investigations of 1 1h 1,2,4 Triazol 5 Yl Piperazine Analogues

Impact of Substituent Nature and Position on Biological Activity

Influence of Aromatic and Heterocyclic Fragments

The introduction of aromatic and heterocyclic fragments to the 1-(1H-1,2,4-triazol-5-yl)piperazine core has a profound impact on biological activity, largely by influencing receptor affinity and selectivity. These fragments are typically attached to the N4 position of the piperazine (B1678402) ring.

For instance, in the development of ligands for the serotonin (B10506) 5-HT1A receptor, a key target for anxiolytics and antidepressants, the nature of the aromatic substituent on the piperazine is critical. Arylpiperazine derivatives, particularly those with a methoxyphenyl group, have shown high affinity for the 5-HT1A receptor. nih.govbg.ac.rssemanticscholar.org Specifically, a 2-methoxyphenyl group on the piperazine ring is a well-established feature for potent 5-HT1A ligands. semanticscholar.org The substitution pattern on this aromatic ring further modulates activity. For example, the introduction of a 2,3-dichloro substitution on the phenylpiperazine moiety can also lead to high affinity for the 5-HT1A receptor. bg.ac.rs

In the context of antipsychotic agents, which often target both dopamine (B1211576) D2 and 5-HT1A receptors, the nature of the aryl group on the piperazine and the fragment connecting it to another aromatic or heteroaromatic ring system are crucial. Studies on 1-aryl-4-(phenylarylmethyl)piperazines have demonstrated that modifications to these aromatic systems can modulate the agonist/antagonist profile at these receptors. nih.gov

Furthermore, the fusion of the triazole ring with other heterocyclic systems, such as a pyrimidine (B1678525) to form a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, has been explored for adenosine (B11128) A2a receptor antagonists, which are potential therapeutics for Parkinson's disease. The addition of various piperazine derivatives to this fused heterocyclic core has been shown to yield compounds with high receptor affinity and improved oral bioavailability. nih.gov The combination of a pyrazole (B372694) and a 1,2,4-triazole (B32235) has also been investigated, with the resulting hybrid structures showing potential for various biological activities. zsmu.edu.ua

The following table summarizes the impact of different aromatic and heterocyclic substituents on the biological activity of this compound analogues:

| Substituent at Piperazine N4 | Biological Target | Observed Activity | Reference |

| 2-Methoxyphenyl | 5-HT1A Receptor | High Affinity | nih.govsemanticscholar.org |

| 2,3-Dichlorophenyl | 5-HT1A Receptor | High Affinity | bg.ac.rs |

| Phenylarylmethyl | D2/5-HT1A Receptors | Modulated Agonism/Antagonism | nih.gov |

| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | Adenosine A2a Receptor | High Affinity, Good Bioavailability | nih.gov |

| Pyrazole | Various | Potential for Diverse Activities | zsmu.edu.ua |

Effect of Alkyl and Alkene Groups

The introduction of alkyl and alkene groups as substituents on the this compound scaffold can significantly influence the lipophilicity, steric bulk, and ultimately the biological activity of the resulting analogues. These groups can be incorporated at various positions, including on the triazole ring, the piperazine ring, or on an attached aromatic or heterocyclic moiety.

In the context of antifungal agents, the alkylation of piperazine and piperazine-azole hybrids has been shown to be a successful strategy. nih.gov Inspired by the antifungal activity of compounds with long alkyl chains, researchers have found that attaching linear alkyl chains of varying lengths (e.g., C5 to C14) to the piperazine nitrogen can confer potent and broad-spectrum antifungal activity. nih.gov For example, alkylated piperazine-azole hybrids have demonstrated efficacy against various fungal strains by inhibiting the ergosterol (B1671047) biosynthetic pathway. nih.gov

In the development of anticancer agents, alkyl groups on the triazole ring or on substituents attached to it can also play a role. For instance, in a series of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a methyl group on the pyrazole ring was part of the core structure of these STAT3 pathway inhibitors. researchgate.net

The following table provides examples of the effect of alkyl group substitution on the biological activity of triazolylpiperazine analogues:

| Compound Series | Position of Alkyl Group | Biological Activity | Key Finding | Reference |

| Alkylated piperazine-azoles | Piperazine Nitrogen | Antifungal | Linear alkyl chains (C5-C14) confer potent activity. | nih.gov |

| Pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines | Pyrazole Ring | Anticancer (STAT3 inhibition) | Methyl group is a component of the active scaffold. | researchgate.net |

Role of Halogen and Nitro Group Introduction

The introduction of halogens and nitro groups to the this compound scaffold is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, which in turn can significantly impact biological activity.

Halogens: Halogen atoms such as fluorine, chlorine, and bromine are often incorporated into aromatic rings attached to the piperazine or triazole moieties. Their electron-withdrawing nature and ability to form halogen bonds can enhance binding affinity to target proteins. For example, in the development of monoamine oxidase (MAO) inhibitors, a series of 1,2,4-triazole-piperazine derivatives with halogen substitutions on a phenyl ring attached to the piperazine showed significant MAO-A inhibitory activity. nih.gov Specifically, a chloro-substituted derivative was found to be the most potent agent in the series. nih.gov In another study on 5-HT1A receptor ligands, 2,3-dichlorophenylpiperazine derivatives displayed high affinity. bg.ac.rs The incorporation of fluorine into triazole and its derivatives has also been reported to enhance their pharmacological activity in various contexts, including anticancer and antifungal applications. researchgate.net

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of a molecule. nih.govresearchgate.netsvedbergopen.comresearchgate.net Its introduction can influence a compound's interaction with biological targets and its metabolic profile. svedbergopen.comresearchgate.net In the context of 1,2,4-triazole-piperazine derivatives designed as MAO inhibitors, a compound with a nitro group on the 4-position of the phenyl ring exhibited notable MAO-A inhibitory activity. nih.gov The position of the nitro group is often crucial for activity. mdpi.com For example, in a series of chalcones, the position of the nitro group determined whether the compound had higher anti-inflammatory or vasorelaxant activity. mdpi.com While the nitro group can be a valuable pharmacophore, it can also be a toxicophore, and its use in drug design requires careful consideration of the potential for toxicity. nih.govresearchgate.netresearchgate.net

The following table summarizes the effects of halogen and nitro group introduction on the biological activity of this compound analogues:

| Substituent | Position | Biological Target | Observed Effect | Reference |

| Chlorine | Phenyl ring on piperazine | MAO-A | Potent inhibition | nih.gov |

| Dichloro | Phenyl ring on piperazine | 5-HT1A Receptor | High affinity | bg.ac.rs |

| Fluorine | Various positions | Various | Enhanced pharmacological activity | researchgate.net |

| Nitro | Phenyl ring on piperazine | MAO-A | Significant inhibition | nih.gov |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of this compound analogues are critical determinants of their biological activity. The relative orientation of the triazole, piperazine, and substituent groups dictates how the molecule fits into the binding pocket of a biological target.

Conformational analysis of these flexible molecules is often performed using computational methods to identify low-energy conformations that are likely to be biologically active. For instance, in the development of selective COX-2 inhibitors, pharmacophore modeling and conformational analysis were used to ensure that the designed molecules could adopt a geometry that fits the active site. nih.gov The piperazine ring typically exists in a chair conformation, and the orientation of the substituents on the nitrogen atoms (axial vs. equatorial) can significantly affect activity.

Stereochemistry is particularly important when a chiral center is present in the molecule. For example, in a series of 1-aryl-4-(phenylarylmethyl)piperazines, the stereoisomers were evaluated, indicating the importance of stereochemistry for their activity as D2 and 5-HT1A receptor ligands. nih.gov The synthesis of optically active antifungal azoles has also been a focus, highlighting the often-superior activity of a single enantiomer.

Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogues, the pharmacophoric requirements vary depending on the target.

For 5-HT1A Receptor Ligands: A common pharmacophore model for 5-HT1A receptor ligands based on arylpiperazines includes:

An aromatic or heteroaromatic head.

A piperazine ring, which acts as a protonatable nitrogen center at physiological pH.

An alkyl chain of a specific length (often 2 to 4 carbons) as a linker.

A terminal moiety, which can be an imide, amide, or another cyclic system. bg.ac.rs The 1,2,4-triazole ring can be part of the terminal moiety or linked to it. The nitrogen atoms of the triazole can act as hydrogen bond acceptors, which is a key interaction in many receptor binding sites. vulcanchem.comnih.gov

For COX-2 Inhibitors: Pharmacophore models for COX-2 inhibitors often feature:

A central heterocyclic ring system.

Two adjacent aromatic rings that can fit into the hydrophobic channel of the COX-2 active site.

A sulfonamide or a similar group that can interact with a specific side pocket in the COX-2 enzyme. In the case of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, a pharmacophore model was developed that included a hydrogen bond acceptor and two aromatic rings. nih.gov

For Anticancer Agents (Tubulin Inhibitors): Some 1,2,3-triazole-piperazine conjugates have been designed as tubulin polymerization inhibitors. The pharmacophore for these compounds often involves features that allow them to bind to the colchicine (B1669291) binding site of tubulin. rsc.org Molecular modeling studies suggest that the triazole and piperazine moieties, along with their substituents, play a key role in this interaction. rsc.org

Optimization of Therapeutic Profiles through Structural Modifications

A key goal in medicinal chemistry is to optimize the therapeutic profile of a lead compound by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. For this compound analogues, this is achieved through systematic structural modifications.

One common strategy is to improve selectivity for the desired target over other receptors to reduce side effects. For example, in the development of 5-HT1A receptor ligands, modifications were made to a series of 4-amino-3-[3-[4-(aryl)-1-piperazinyl]propyl]thio]-5-(substitutedphenyl) nih.govnih.govnih.govtriazoles to enhance selectivity over the α1-adrenoceptor. nih.gov It was found that the 4-amino group on the triazole ring was a critical structural feature for 5-HT1A receptor selectivity. nih.gov

Improving oral bioavailability is another important aspect of optimization. In a series of nih.govnih.govnih.govtriazolo[1,5-a] researchgate.netbg.ac.rsnih.govtriazine derivatives as adenosine A2a receptor antagonists, the incorporation of various piperazine derivatives led to compounds with significantly improved oral bioavailability in rats, with some reaching as high as 89%. nih.gov This modification also resulted in good oral efficacy in animal models of Parkinson's disease. nih.gov

In the development of COX-2 inhibitors, structural modifications of pyrazole-based compounds with a 1,2,4-triazole-3-thiol moiety were aimed at creating selective inhibitors with a better cardiovascular safety profile compared to existing drugs like celecoxib. nih.gov These efforts led to the identification of a compound with high COX-2 selectivity and a more favorable cardiac profile. nih.gov

The following table highlights examples of therapeutic profile optimization through structural modifications:

| Original Scaffold/Compound | Modification | Goal of Optimization | Outcome | Reference |

| 3-[3-[4-(Aryl)-1-piperazinyl]propyl]thio-5-(substitutedphenyl) nih.govnih.govnih.govtriazole | Introduction of a 4-amino group on the triazole ring | Improve 5-HT1A receptor selectivity over α1-adrenoceptor | Increased selectivity | nih.gov |

| nih.govnih.govnih.govtriazolo[1,5-a] researchgate.netbg.ac.rsnih.govtriazine (ZM-241385) | Incorporation of piperazine derivatives | Improve oral bioavailability and efficacy | Bioavailability up to 89% and oral efficacy in Parkinson's models | nih.gov |

| Pyrazole-based COX inhibitors | Incorporation of a 1,2,4-triazole-3-thiol moiety | Improve COX-2 selectivity and cardiovascular safety | Highly selective COX-2 inhibitor with favorable cardiac profile | nih.gov |

Molecular Mechanisms of Action and Target Engagement Studies

Elucidation of Molecular Targets for 1-(1H-1,2,4-triazol-5-yl)piperazine Analogues

Analogues built upon the this compound framework have been investigated as versatile ligands for a range of central nervous system (CNS) targets. The core structure, featuring a 1,2,4-triazole (B32235) ring linked to a piperazine (B1678402) moiety, provides a unique template for developing agents with nuanced pharmacological profiles. The 1,2,4-triazole ring is a recognized pharmacophore that can engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. vulcanchem.comnih.gov The piperazine group is a common feature in many CNS-active drugs, known to interact with aminergic G-protein coupled receptors. semanticscholar.org

Primary molecular targets identified for these analogues include several key receptor families and enzymes involved in neurotransmission and cellular regulation. Extensive research has demonstrated that structural modifications to this scaffold can yield compounds with high affinity for serotonin (B10506) (5-HT), dopamine (B1211576) (D), sigma (σ), and adenosine (B11128) receptors. nih.govmdpi.comd-nb.info Furthermore, certain derivatives have been shown to interact with the active sites of enzymes such as monoamine oxidases (MAOs). nih.gov This multi-target engagement profile suggests that these compounds could be developed for complex neurological and psychiatric conditions by simultaneously modulating different signaling pathways.

Receptor Binding Profiling

A significant area of investigation for this compound analogues has been their interaction with serotonin receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant therapies. d-nb.infoacs.org Numerous studies have synthesized and evaluated arylpiperazine derivatives, revealing that specific structural features can confer high affinity and selectivity for the 5-HT1A receptor.

For instance, a series of novel arylpiperazine derivatives were designed to target both 5-HT1A and sigma-1 receptors. d-nb.info Among them, compound 27 demonstrated exceptionally high affinity for the 5-HT1A receptor. d-nb.info Similarly, research into coumarin-piperazine hybrids found that compounds like 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) exhibited potent 5-HT1A receptor binding, with affinity values in the sub-nanomolar range, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org Other studies have explored how modifications to the terminal part of the side chain can enhance selectivity for the 5-HT1A receptor over other serotonin and dopamine receptors. nih.gov

Table 1: Binding Affinities of Selected Analogues for Serotonin Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 9b | 5-HT1A | 23.9 |

| 5-HT2A | 39.4 | |

| 5-HT7 | 45.0 | |

| Compound 12a | 5-HT1A | 41.5 |

| 5-HT2A | 315 | |

| 5-HT7 | 42.5 | |

| Compound 27 | 5-HT1A | 0.44 |

| Compound 7 | 5-HT1A | 0.57 |

| MM5 | 5-HT1A | High Affinity (qualitative) |

| Data sourced from multiple studies. semanticscholar.orgmdpi.comd-nb.info |

Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperones involved in cellular signaling and stress responses, representing promising targets for neuropsychiatric and neurodegenerative disorders. sigmaaldrich.com Several analogues of this compound have been found to possess significant affinity for these receptors.

A study focused on dual-target ligands identified compound 27 as having very high affinity for the σ1 receptor, in addition to its potent 5-HT1A binding. d-nb.info This dual activity is a sought-after profile for developing novel antidepressants. d-nb.info Another line of research on tetralin derivatives linked to a piperazine moiety identified 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine (14) as a potent and selective ligand, with a preference for the σ2 subtype. nih.gov The affinity for sigma receptors is often modulated by the nature of the substituents on the piperazine and aryl rings. nih.govrsc.org For example, some studies have found that specific substitutions can create a dual high affinity for both 5-HT1A and sigma receptors, as seen with compound 13 , a 1-benzylpiperazine (B3395278) analogue of compound 14 . nih.gov

Table 2: Binding Affinities of Selected Analogues for Sigma Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 27 | σ1 | 0.27 |

| Compound 1 | σ1 | 3.2 |

| Compound 13 | σ (non-selective, [3H]DTG) | 7.0 |

| Compound 14 | σ (non-selective, [3H]DTG) | 5.3 |

| σ ([3H]-(+)-pentazocine) | 71 | |

| Data sourced from multiple studies. d-nb.infonih.govrsc.org |

Adenosine receptors, particularly the A2A subtype, are implicated in a variety of physiological processes and are considered important targets for conditions like Parkinson's disease. nih.govnih.gov The structural core of nih.govmdpi.comd-nb.infotriazolo[1,5-a] nih.govnih.govnih.govtriazine, a close analogue of the purine (B94841) system present in adenosine, has been a fruitful starting point for developing A2A receptor antagonists. researchgate.net

By incorporating piperazine derivatives into this triazolo-triazine core, researchers have developed potent and selective A2A antagonists. nih.gov The well-known A2A antagonist ZM-241385 served as a lead compound, and its structure was modified with various piperazine groups to improve properties like oral bioavailability. nih.gov Several of these new piperazine derivatives demonstrated high binding affinity for the A2A receptor, with some analogues achieving over 400-fold selectivity against the adenosine A1 receptor subtype. nih.gov

Table 3: Activity of Selected Piperazine-Triazolo-Triazine Analogues at Adenosine Receptors

| Compound Feature | Target Receptor | Activity Profile | Selectivity |

| Piperazine derivatives of nih.govmdpi.comd-nb.infotriazolo[1,5-a] nih.govnih.govnih.govtriazine | Adenosine A2A | Potent Antagonists | >400-fold over A1 for some analogues |

| Data sourced from a study on adenosine receptor antagonists. nih.gov |

The interplay between serotonin and dopamine receptor activity is critical for the treatment of psychosis and other CNS disorders. The long-chain arylpiperazine structure is a versatile template for designing multi-target ligands that modulate both systems. mdpi.com Research has focused on creating compounds with specific affinity ratios between dopamine D2 and various serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) to achieve desired therapeutic effects. nih.gov

For example, compound 12a was identified as having a binding profile compatible with antipsychotic activity, showing moderate affinity for D2, 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.com In contrast, compound 9b displayed a different profile with higher affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications in other contexts like autism spectrum disorder. mdpi.com In vivo studies with other piperazine derivatives, MM5 and MC1 , showed that while both had affinity for 5-HT1A receptors, only MC1 increased cortical dopamine levels, indicating a complex pharmacological profile that is not solely predicted by its 5-HT1A/5-HT2A affinity. nih.gov Docking studies suggest that the piperazine moiety often forms a key interaction with a conserved aspartate residue in the transmembrane domain of these receptors. mdpi.com

Table 4: Comparative Binding Affinities of Analogues at Dopamine and Serotonin Receptors

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Compound 12a | 300 | 41.5 | 315 |

| Compound 9b | >10,000 | 23.9 | 39.4 |

| Data sourced from a study on dual serotonergic/dopaminergic ligands. mdpi.com |

Enzyme Active Site Interactions

Beyond receptor modulation, derivatives of this compound have been explored as inhibitors of key enzymes. The 1,2,4-triazole nucleus is known to interact with the heme iron of cytochrome P450 enzymes, and this capability can be harnessed to modulate enzymatic processes. vulcanchem.comresearchgate.net

A notable area of research is the development of these compounds as monoamine oxidase (MAO) inhibitors for the treatment of depression and anxiety. nih.gov A series of 1,2,4-triazole-piperazine derivatives were designed and screened for their ability to inhibit human MAO-A and MAO-B. Several compounds showed significant MAO-A inhibitory activity, with compound 5c (containing a chloro-substituted phenyl ring) being the most potent agent identified in the series. nih.gov In silico docking studies suggest these compounds fit into the enzyme's active site, establishing key interactions that lead to inhibition. nih.gov Other computational studies have suggested potential interactions between triazole-based compounds and the active sites of enzymes like tubulin and various kinases, indicating a broad potential for enzyme-targeted drug design. vulcanchem.comresearchgate.neturan.ua

Table 5: Inhibitory Activity of 1,2,4-Triazole-Piperazine Derivatives against MAO-A

| Compound | R-group on Phenyl Ring | MAO-A Inhibition (IC50, µM) |

| 5a | H | 0.121 |

| 5b | F | 0.100 |

| 5c | Cl | 0.070 |

| 5e | NO2 | 0.114 |

| Data sourced from a study on MAO inhibitors. nih.gov |

Cellular Pathway Modulation

By engaging with specific molecular targets, this compound and its analogues can trigger cascades of cellular events, leading to significant changes in cell fate. The most prominent of these are the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

Apoptosis is a regulated process of cell self-destruction that is crucial for normal development and tissue homeostasis. Many anticancer therapies work by inducing apoptosis in tumor cells. Derivatives of 1,2,4-triazole have been shown to be effective inducers of apoptosis through various mechanisms. nih.govrsc.org

One key pathway involves the p53 tumor suppressor protein. Certain novel thiazolo[3,2-b] nih.govvulcanchem.comnih.gov-triazoles have been shown to significantly increase the levels of p53, which in turn can trigger the apoptotic cascade. nih.gov Another critical mechanism is the activation of caspases, which are proteases that execute the apoptotic program. Studies on related compounds show that they can activate initiator caspases like caspase-8 (involved in the extrinsic or death receptor pathway) and caspase-9 (involved in the intrinsic or mitochondrial pathway), as well as the executioner caspase-3. nih.govamegroups.org The activation of caspase-3 is a central event leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. Furthermore, some triazole derivatives can modulate the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. rsc.org By inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax, these compounds can push cancer cells toward cell death. rsc.orgnih.gov

The cell cycle is a tightly controlled series of events that leads to cell division. Dysregulation of the cell cycle is a hallmark of cancer. Compounds that can interfere with this process, causing cell cycle arrest, are valuable as potential anticancer agents.

Several studies have demonstrated that compounds structurally related to this compound can induce cell cycle arrest, often at the G2/M phase. mdpi.comnih.gov This arrest prevents cells from entering mitosis and dividing. The mechanism often involves the inhibition of tubulin polymerization, as discussed previously, which disrupts the formation of the mitotic spindle. mdpi.com This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle. For example, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, which also acts as a microtubule inhibitor, was shown to arrest colorectal cancer cells at the G2/M phase. mdpi.com Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govvulcanchem.comnih.govtriazine sulfonamides have been shown to induce cell cycle arrest, with their activity potentially linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol |

| Celecoxib |

| Fluconazole (B54011) |

| Itraconazole |

| Vinca alkaloids |

| Thiazolo[3,2-b] nih.govvulcanchem.comnih.gov-triazoles |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govvulcanchem.comnih.govtriazine sulfonamides |

| nih.govvulcanchem.comnih.govtriazolo[1,5-a]pyrimidines |

| Benzhydrylpiperazine |

| 1,3,5-triaryl-pyrazoles |

Computational Chemistry and in Silico Approaches in 1 1h 1,2,4 Triazol 5 Yl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule and its biological target at the molecular level.

Prediction of Binding Modes and Affinities

In the context of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives, molecular docking has been pivotal in elucidating their potential as inhibitors of various enzymes. For instance, in a study of 1,2,4-triazole-piperazine hybrid derivatives as potential monoamine oxidase (MAO) inhibitors, docking simulations were used to predict the binding modes and affinities of these compounds within the active sites of human MAO-A and MAO-B. nih.gov The binding free energies, which are calculated to estimate the strength of the interaction, were determined for the synthesized derivatives. For example, certain derivatives showed lower binding free energies than reference compounds, indicating strong potential inhibitory activity. researchgate.net

Similarly, docking studies on other derivatives have been conducted to predict their interactions with targets such as cyclin-dependent kinases (CDKs) and the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov These studies help in ranking potential drug candidates based on their predicted binding affinities, guiding the selection of compounds for synthesis and further biological evaluation.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-target complex. For derivatives of this compound, the triazole and piperazine (B1678402) rings, along with various substituents, provide multiple points for hydrogen bonding and hydrophobic interactions.

The 1,2,4-triazole (B32235) moiety is a significant pharmacophore due to its ability to form hydrogen bonds. nih.gov In docking studies of 1,2,4-triazole-piperazine derivatives against MAO-A, specific hydrogen bond interactions between the triazole nitrogen atoms and amino acid residues in the enzyme's active site were observed. nih.gov The piperazine ring and its substituents often engage in hydrophobic interactions with nonpolar residues of the target protein, further contributing to the stability of the complex. This detailed interaction analysis is essential for understanding the structure-activity relationships (SAR) of these compounds.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design and optimize drug candidates.

Fragment-Based Virtual Screening for Scaffold Discovery

Fragment-based drug discovery (FBDD) is a strategy where small chemical fragments are screened for their ability to bind to a target. These hits are then grown or linked together to produce a lead compound with higher affinity. The this compound scaffold itself can be considered a valuable fragment in drug design. Its constituent parts, the 1,2,4-triazole and piperazine rings, are common pharmacophores found in many approved drugs. nih.gov

Virtual screening campaigns can be designed to search for compounds containing this core scaffold. By starting with the this compound moiety, computational chemists can virtually explore the addition of various substituents to the piperazine nitrogen and the triazole ring to identify novel derivatives with predicted high affinity for a specific biological target. This approach accelerates the discovery of new lead compounds based on a proven structural motif.

In Silico Pharmacokinetic Predictions

Beyond predicting how a compound will interact with its target, computational methods are also used to forecast its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

For a drug to be effective, it must be able to reach its target in the body in sufficient concentrations and for an adequate duration. In silico ADME prediction tools are used to assess the drug-likeness of compounds early in the discovery process.

For a series of 1,2,4-triazole-piperazine hybrid derivatives, ADME predictions were conducted to evaluate their pharmacokinetic profiles. nih.gov These studies often involve the calculation of various physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess compliance with guidelines like Lipinski's Rule of Five. Furthermore, predictions on properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes are also performed. nih.govresearchgate.net Such in silico ADME studies have shown that many derivatives of the 1,2,4-triazole-piperazine scaffold possess favorable pharmacokinetic properties, making them promising candidates for further development. researchgate.netidaampublications.in

The following table provides an example of the types of data generated in in silico ADME predictions for derivatives containing the 1,2,4-triazole-piperazine scaffold.

| Compound Series | Predicted Property | Finding | Source |

| 1,2,4-Triazole-Piperazine Hybrids | Pharmacokinetic Profile | All synthesized compounds showed appropriate pharmacokinetic profiles. | nih.gov |

| 1,2,3-Triazole Appended Piperazine | Drug-Likeness | Derivatives obeyed Lipinski's Rule of Five and had desired physicochemical properties. | researchgate.net |

| 1,2,4-Triazole Derivatives | ADME Prediction | Explored for potential as tubulin inhibitors. | idaampublications.in |

Assessment of Drug-Likeness and Rule of Five Compliance

A critical early step in the evaluation of any potential drug candidate is the assessment of its "drug-likeness." This concept refers to a qualitative evaluation of the compound's physicochemical properties and their similarity to those of known drugs. A widely used framework for this assessment is Lipinski's Rule of Five, which identifies four simple physicochemical parameters that are common among orally bioavailable drugs.

For "this compound," a detailed analysis of its compliance with the Rule of Five can be performed using its known molecular structure and computationally predicted properties. The key parameters for this assessment are its molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors.

The adherence of "this compound" to these rules suggests that it possesses a favorable pharmacokinetic profile for oral administration. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for related 1,2,4-triazole-piperazine derivatives have further supported the potential for good pharmacokinetic properties. vulcanchem.comnih.gov

Table 1: Rule of Five Compliance for this compound

| Property | Value | Rule of Five Guideline | Compliance |

| Molecular Weight | 153.19 g/mol vulcanchem.comsinfoochem.com | < 500 g/mol | Yes |

| logP (Predicted) | Low | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability (Inferred)

While specific molecular dynamics (MD) simulation studies on "this compound" are not extensively reported in the public domain, the application of this technique to analogous triazole and piperazine-containing compounds provides a strong basis for inferring its utility in this context. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-receptor complexes. nih.govresearchgate.net

For "this compound," MD simulations would be invaluable for several reasons. Firstly, they would allow for a thorough exploration of the molecule's conformational landscape. The piperazine ring can adopt various conformations, such as chair and boat forms, and the linkage to the triazole ring introduces additional rotational flexibility. Understanding the preferred conformations in different environments (e.g., in aqueous solution versus a protein binding pocket) is crucial for predicting its biological activity.

Secondly, if a biological target for "this compound" is identified, MD simulations can be employed to model its binding to the target protein. By simulating the ligand-protein complex over a period of nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time can provide a quantitative measure of binding stability. researchgate.netresearchgate.net Such studies on related triazole derivatives have been used to confirm stable interactions within the active sites of enzymes. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity (Inferred)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the electronic properties and chemical reactivity of molecules. tandfonline.comdiva-portal.org For "this compound," these calculations can provide a deeper understanding of its molecular structure and potential for chemical interactions.

DFT methods can be used to calculate a range of electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, quantum chemical calculations can be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound," the nitrogen atoms of the triazole and piperazine rings are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophilic species. Conversely, the hydrogen atoms attached to nitrogen atoms would represent regions of positive potential.

These detailed electronic insights are critical for rational drug design. For instance, understanding the electronic properties can help in predicting how the molecule might interact with biological targets and can guide the design of derivatives with improved activity or selectivity. Studies on related triazole derivatives have successfully employed DFT calculations to correlate electronic structure with observed biological activities. nih.govnih.gov

Advanced Analytical Characterization Techniques for Novel 1 1h 1,2,4 Triazol 5 Yl Piperazine Compounds

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectra of 1-(1H-1,2,4-triazol-5-yl)piperazine derivatives, the protons on the piperazine (B1678402) and triazole rings exhibit characteristic chemical shifts. The protons of the piperazine ring typically appear as multiplets in the aliphatic region. For instance, in a series of 5-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, the methylene (B1212753) protons of the piperazine ring were observed as multiplets around 2.33-2.36 ppm and 3.24-3.28 ppm. lew.ro The proton attached to the triazole ring carbon (C-H) would be expected in the aromatic region of the spectrum, while the N-H proton of the triazole ring would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. A broad signal for an NH proton of a 1,2,4-triazole (B32235) ring has been observed at a downfield chemical shift of 14.20 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the piperazine ring typically resonate in the range of 40-60 ppm. In related 1,2,4-triazole-3-thiol derivatives, the piperazine methylene carbons were seen at approximately 46.6 ppm and 51.9 ppm. lew.ro The carbon atoms of the 1,2,4-triazole ring display distinct chemical shifts; for example, the C=S carbon in a triazole-3-thiol appears around 168.7 ppm, while the C=N carbon is observed near 149.6 ppm. lew.ro These values serve as a baseline for characterizing new derivatives of the this compound core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 1,2,4-Triazolyl-Piperazine Derivative. Data sourced from a study on 5-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol lew.ro

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Piperazine CH₂ (2C) | 2.33 (m) | 46.64 |

| Piperazine CH₂ (2C) | 3.24 (m) | 51.86 |

| N-CH₂ | 3.39 (s) | 40.59 |

| Triazole SH | 13.83 (s) | - |

| Triazole C=N | - | 149.55 |

| Triazole C=S | - | 168.68 |

| Aromatic CH | 6.95-8.01 (m) | 113.12-137.37 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For compounds based on the this compound scaffold, key vibrational bands are expected. The N-H stretching vibration of the secondary amine in the piperazine ring and the N-H of the triazole ring typically appear as a broad band in the region of 3100-3500 cm⁻¹. researchgate.net Specifically, the N-H stretching of a 1,2,4-triazole ring has been reported at 3126 cm⁻¹. researchgate.net The C-H stretching of the aliphatic methylene groups on the piperazine ring is expected to be observed just below 3000 cm⁻¹. Aromatic C-H stretching from substituted derivatives would appear above 3000 cm⁻¹. researchgate.net

The triazole ring itself gives rise to several characteristic peaks. The C=N stretching vibrations are typically found in the 1600-1680 cm⁻¹ region, while the N=N stretching can be observed around 1543 cm⁻¹. researchgate.netjmchemsci.com The C-N stretching vibrations for both the piperazine and triazole rings would appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. jmchemsci.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound Derivatives.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine / Triazole NH | N-H stretch | 3100 - 3500 |

| Alkane | C-H stretch | 2850 - 2960 |

| Triazole | C=N stretch | 1600 - 1680 |

| Triazole | N=N stretch | ~1540 |

| Amine / Triazole | C-N stretch | 1000 - 1300 |

Mass Spectrometry (LC-MS, HRMS, GC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the determination of the molecular formula of a novel compound. This technique is essential for confirming that the synthesized product has the expected elemental composition.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For the this compound core, characteristic fragmentation would involve cleavage of the piperazine ring and the bond connecting the two heterocyclic systems. Piperazine derivatives are known to undergo fragmentation involving the cleavage of the C-N bonds within the piperazine ring. researchgate.net The fragmentation of 1,2,4-triazole derivatives often involves the sequential loss of small neutral molecules. researchgate.net For example, the fragmentation of a protonated 1,2,3-triazole has been shown to involve the characteristic loss of a nitrogen molecule (N₂). nih.gov The analysis of these fragmentation pathways helps to piece together the structure of the molecule and confirm the connectivity of its constituent parts.

Crystallographic Analysis

While spectroscopic methods provide information about molecular connectivity, crystallographic techniques reveal the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular structure and providing insights into its conformation.

For novel this compound derivatives that can be crystallized, this method can definitively confirm the proposed structure. For example, in the crystal structure of a related nickel(II) complex containing a 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-6-(1H-pyrazol-1-yl)pyridine ligand, the coordination environment and the planarity of the heterocyclic rings were precisely determined. nih.govresearchgate.net Such an analysis would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the triazole and piperazine rings.

Furthermore, X-ray diffraction data elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking. cardiff.ac.uk These interactions are crucial for understanding the physical properties of the solid material. For instance, hydrogen bonds involving the N-H groups of the triazole and piperazine rings are expected to be a dominant feature in the crystal packing of these compounds. cardiff.ac.uk

Table 3: Illustrative Crystallographic Data for a Related Triazole-Containing Compound. Data from a bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol (B129727) disolvate. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0355 (4) |

| b (Å) | 10.9754 (3) |

| c (Å) | 21.6811 (6) |

| β (°) | 109.823 (1) |

| Volume (ų) | 3591.9 (2) |

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of novel compounds, chromatographic methods are essential for assessing purity, isolating desired products, and quantifying compounds in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound derivatives. A simple reversed-phase HPLC method with UV detection can be developed for the quantitation of such novel triazole antifungal agents and their analogs. nih.gov In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov The retention time of the compound is a characteristic property under specific conditions and can be used for identification. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. Method validation typically includes determining the linear range, limit of quantitation, precision, and accuracy. nih.gov For compounds lacking a strong UV chromophore, derivatization with a UV-active reagent can be employed prior to HPLC analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of chemical reactions in the synthesis of this compound analogues. This technique allows chemists to qualitatively track the consumption of starting materials and the formation of products over time.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica gel. The plate is then developed in a sealed chamber with a suitable solvent system, known as the mobile phase. For instance, in the synthesis of related triazole-piperazine compounds, solvent systems such as dichloromethane/methanol in various ratios (e.g., 20:1 to 10:1) have been effectively used. nih.gov

After the solvent front has moved a sufficient distance up the plate, the plate is removed, dried, and visualized. Visualization is often achieved under ultraviolet (UV) light, which reveals the separated spots of different compounds based on their ability to absorb UV radiation. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be determined. TLC is also a primary method for the initial evaluation of the purity of the final isolated compound. nih.gov

Liquid Chromatography (LC) for Purity and Quantitative Analysis

For more rigorous purity assessment and quantitative analysis, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the method of choice. rdd.edu.iq HPLC offers superior resolution, sensitivity, and reproducibility compared to TLC. nih.gov

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of piperazine-containing compounds. rdd.edu.iqnih.gov In this technique, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and an aqueous buffer. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A validated RP-HPLC method for a piperazine derivative involved using an octadecyl column with a mobile phase of acetonitrile and a phosphate buffer at pH 2, with UV detection at 239 nm. nih.gov Method validation, as per regulatory guidelines, typically includes assessing parameters like selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comnih.gov

For more complex matrices or when higher sensitivity is required, LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is utilized. nih.govnih.gov These hyphenated techniques provide not only retention time data but also mass-to-charge ratio information, which greatly enhances the specificity of detection and allows for structural confirmation of the analytes. nih.govdntb.gov.ua

Table 1: Example Parameters for LC Method Validation This table is illustrative and based on typical validation parameters for related compounds.

| Parameter | Description | Example Value/Range |

|---|---|---|

| Linearity (r²) | Correlation coefficient indicating the linearity of the calibration curve. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the test results to the true value. | 98-102% |

| Precision (% RSD) | The degree of scatter between a series of measurements. | < 2% |

| LOD (Limit of Detection) | The lowest amount of analyte that can be detected. | e.g., 3 ng/ml (LC-MS/MS) japsonline.com |

| LOQ (Limit of Quantification) | The lowest amount of analyte that can be quantitatively determined. | e.g., 10 ng/ml (LC-MS/MS) japsonline.com |

Biological Assay Methodologies for Preclinical Research

The preclinical evaluation of novel this compound compounds involves a variety of biological assays to determine their potential therapeutic effects and mechanisms of action.

Cell Viability Assays (e.g., MTT) for Cytotoxicity and Anti-proliferative Studies

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic and anti-proliferative effects of new chemical entities on cancer cell lines. mdpi.comsemanticscholar.org The principle of the assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. nih.gov This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. semanticscholar.org

The insoluble formazan is then solubilized, typically with dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. semanticscholar.org The intensity of the purple color is directly proportional to the number of viable cells. mdpi.com To evaluate the cytotoxic potential of this compound derivatives, various human cancer cell lines, such as breast cancer (MCF7) or lung adenocarcinoma (A549), are exposed to a range of compound concentrations for a defined period (e.g., 72 hours). mdpi.commdpi.com The results are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. mdpi.com

Table 2: Illustrative Cytotoxicity Data for Piperazine-Containing Compounds against MCF7 Breast Cancer Cells Data is hypothetical and represents typical findings for bioactive piperazine derivatives.

| Compound | Structure Modification | IC₅₀ (µM) mdpi.com |

|---|---|---|

| Derivative A | 4-chlorobenzhydryl group | 15.5 |

| Derivative B | 4-fluorobenzoyl group | 22.8 |

| Derivative C | Thiouracil amide group | 18.2 |

Enzyme Inhibition Assays (e.g., Fluorimetric Methods)

Compounds containing the 1,2,4-triazole ring are known to act as enzyme inhibitors. nih.govnih.gov A key target for many azole antifungal drugs is the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Derivatives of this compound may be screened for their ability to inhibit specific enzymes implicated in disease pathways.

Enzyme inhibition assays can be performed using various detection methods, including fluorimetric techniques. In a typical fluorimetric assay, a non-fluorescent substrate is converted into a highly fluorescent product by the enzyme. The activity of the enzyme is measured by monitoring the increase in fluorescence over time. When an inhibitor is present, the rate of fluorescence generation decreases. The potency of the inhibitor is determined by calculating the IC₅₀ value, the concentration at which the enzyme's activity is reduced by 50%. This methodology allows for high-throughput screening of compound libraries to identify potential enzyme inhibitors.

Microbiological Assays (e.g., Agar Disc-Diffusion, Minimum Inhibitory Concentration)

The antimicrobial potential of novel this compound derivatives is frequently evaluated against a panel of pathogenic bacteria and fungi. nih.govresearchgate.net

The agar disc-diffusion method is a common preliminary screening technique. In this assay, a sterile paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The plate is then incubated, and if the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the disc where microbial growth has been prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

For a quantitative measure of antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method, where a standardized inoculum of the microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound.

Table 3: Example MIC Values for Related Triazole Derivatives Against Fungal Strains Data adapted from studies on bioactive triazole compounds.

| Fungal Strain | Compound 4a (MIC in µg/mL) nih.gov | Compound 4b (MIC in µg/mL) nih.gov | Ketoconazole (MIC in µg/mL) nih.gov |

|---|---|---|---|

| Candida albicans | 3.9 | 7.81 | 125 |

| Aspergillus niger | 7.81 | 3.9 | 250 |

| Trichophyton viride | 1.95 | 1.95 | 250 |

Flow Cytometric Analysis for Cellular Processes

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. This methodology is particularly useful for investigating how compounds like this compound derivatives affect cellular processes such as the cell cycle and apoptosis (programmed cell death). researchgate.netnih.gov

To analyze the cell cycle, cells treated with the test compound are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). researchgate.net The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

For apoptosis analysis, a dual staining method using Annexin V and PI is common. nih.gov Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is unable to cross the membrane of live cells but can enter late apoptotic or necrotic cells where membrane integrity is lost. This allows for the differentiation of live cells, early apoptotic cells, late apoptotic cells, and necrotic cells. nih.gov

Emerging Research Directions and Future Prospects for the 1 1h 1,2,4 Triazol 5 Yl Piperazine Scaffold

Development of Multi-Target Directed Ligands Based on the Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has highlighted the limitations of the "one-target, one-drug" paradigm. acs.orgscispace.com This has led to a shift towards the development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in the disease pathology. acs.orgscispace.com The 1-(1H-1,2,4-triazol-5-yl)piperazine scaffold is an excellent platform for designing such MTDLs.

Derivatives of the 1,2,4-triazole-piperazine core have been investigated as inhibitors of various enzymes implicated in neurodegenerative diseases. For instance, a series of 1,2,4-triazole-piperazine hybrid derivatives were designed and synthesized as potential inhibitors of monoamine oxidases (MAOs), enzymes that are key targets in the treatment of depression and Parkinson's disease. nih.gov Several of these compounds exhibited significant inhibitory activity against MAO-A, with the most potent compound showing an IC50 value of 0.070 µM. nih.gov

In the context of Alzheimer's disease, MTDLs based on the piperazine (B1678402) scaffold have been designed to dually inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. nih.gov The 1,2,4-triazole (B32235) moiety itself is a component of several clinically used drugs and is known to possess a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The combination of these two pharmacophores in the this compound scaffold presents a promising strategy for developing novel MTDLs for complex diseases.

Recent research has also focused on designing piperazine-1,2,3-triazole scaffolds as potential anticancer and antimicrobial agents. tandfonline.cominformahealthcare.com One study reported the synthesis of twenty-four such scaffolds, with some compounds exhibiting good anticancer activity with IC50 values in the low micromolar range. tandfonline.com Another study highlighted novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. nih.gov These findings underscore the potential of the broader triazole-piperazine scaffold in developing effective MTDLs.

Table 1: Examples of Multi-Target Directed Ligands Based on Triazole-Piperazine Scaffolds

| Derivative Class | Target(s) | Therapeutic Area | Key Findings |

| 1,2,4-Triazole-piperazine hybrids | Monoamine Oxidase A (MAO-A) | Neurological Disorders | Compound 5c showed an IC50 of 0.070 µM against MAO-A. nih.gov |

| Benzyl (B1604629) Piperazine derivatives | Acetylcholinesterase (AChE) and Beta-Amyloid (Aβ) | Alzheimer's Disease | Designed molecules exhibited superior binding affinities to both targets compared to standard inhibitors. nih.gov |

| Piperazine-1,2,3-triazole scaffolds | Cancer cell lines | Oncology | Compounds 7i and 7a showed IC50 values of 5.22 µM and 5.34 µM, respectively. tandfonline.com |

| Piperazine-1,2,3-triazole leads | Pancreatic cancer cell lines | Oncology | Analogues with specific substitutions showed sub-micromolar GI50 values. nih.gov |

Application in Material Science Research for Novel Functional Materials (e.g., Coordination Complexes)